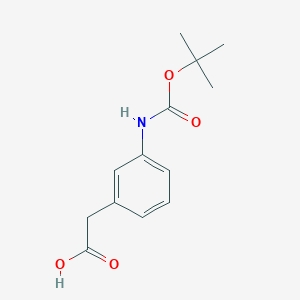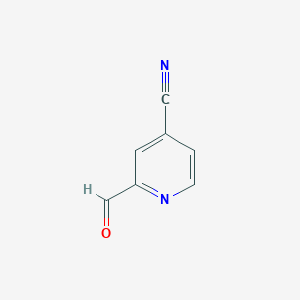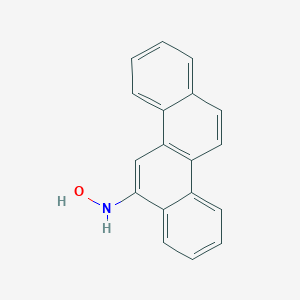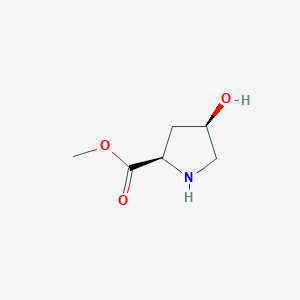
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)-, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as pain perception, inflammation, and stress response. Substance P was first isolated and identified in 1931 by von Euler and Gaddum. Since then, it has been extensively studied, and its properties and functions have been elucidated.
Mechanism of Action
Substance P exerts its effects by binding to specific receptors, called neurokinin receptors. There are three types of neurokinin receptors, NK1, NK2, and NK3. Substance P has the highest affinity for the NK1 receptor. Once substance P binds to the receptor, it initiates a series of intracellular signaling pathways that lead to the physiological effects of substance P.
Biochemical and Physiological Effects:
Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, and stress response. It has also been shown to play a role in the regulation of cardiovascular function, gastrointestinal motility, and immune system function. Substance P has been implicated in the pathophysiology of various diseases such as migraine, depression, and anxiety disorders.
Advantages and Limitations for Lab Experiments
Substance P has several advantages as a tool for scientific research. It is a well-characterized neuropeptide with a known mechanism of action. It has been extensively studied, and its properties and functions have been elucidated. Substance P is also relatively stable and can be synthesized easily. However, there are some limitations to the use of substance P in lab experiments. It is a highly potent neuropeptide and can produce strong physiological effects at low concentrations. This can make it difficult to control the dose of substance P and to interpret the results of experiments.
Future Directions
There are several future directions for research on substance P. One area of interest is the development of new therapies for diseases that involve substance P dysregulation, such as migraine, depression, and anxiety disorders. Another area of interest is the identification of new targets for substance P in the regulation of physiological processes. This could lead to the development of new drugs that target these pathways. Additionally, there is interest in the development of new methods for the delivery of substance P to specific tissues or organs, which could enhance its therapeutic potential.
Synthesis Methods
Substance P is synthesized in the dorsal root ganglia and the spinal cord by the post-translational processing of its precursor protein, preprotachykinin A. The precursor protein is first cleaved by an endopeptidase, which produces a shorter peptide called protachykinin. The protachykinin is then cleaved by another enzyme, which produces the active form of substance P.
Scientific Research Applications
Substance P has been widely used in scientific research to study its role in various physiological processes. It has been shown to be involved in pain perception, inflammation, and stress response. It has also been implicated in the pathophysiology of various diseases such as migraine, depression, and anxiety disorders. Substance P has been used as a tool to study the mechanisms underlying these processes and to develop new therapies for these diseases.
properties
CAS RN |
112396-65-3 |
|---|---|
Product Name |
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)- |
Molecular Formula |
C73H108N22O15 |
Molecular Weight |
1533.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-azidophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C73H108N22O15/c1-4-5-16-49(62(78)100)85-67(105)54(37-42(2)3)84-61(99)41-83-64(102)55(40-45-21-25-46(26-22-45)92-93-81)90-68(106)56(39-43-14-7-6-8-15-43)91-66(104)50(29-31-59(76)97)86-65(103)51(30-32-60(77)98)87-69(107)57-19-12-35-94(57)71(109)52(17-9-10-33-74)89-70(108)58-20-13-36-95(58)72(110)53(18-11-34-82-73(79)80)88-63(101)48(75)38-44-23-27-47(96)28-24-44/h6-8,14-15,21-28,42,48-58,96H,4-5,9-13,16-20,29-41,74-75H2,1-3H3,(H2,76,97)(H2,77,98)(H2,78,100)(H,83,102)(H,84,99)(H,85,105)(H,86,103)(H,87,107)(H,88,101)(H,89,108)(H,90,106)(H,91,104)(H4,79,80,82)/t48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+/m1/s1 |
InChI Key |
NFJSTDGVSUMKHD-BBFDPRBZSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Other CAS RN |
112396-65-3 |
sequence |
YRPKPQQFXGLX |
synonyms |
substance P, Tyr(0)-(4'-N3)Phe(8)-Nle(11)- substance P, tyrosyl(0)-4'-azidophenylalanyl(8)-norleucine(11)- T-N3-P-N-SP Tyr-8-(4'-N3)Phe-11-Nle-substance P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)





![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)

